molecular formula C19H13Cl2N5O3 B2842902 5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 941971-18-2

5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No.: B2842902
CAS No.: 941971-18-2
M. Wt: 430.25
InChI Key: LLLDRWBHCACPDH-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Antiproliferative and Anticancer Activity

  • A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, showing promising anticancer activity. The compound exhibited significant antiproliferative effects against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with IC50 values indicating potent activity (Huang et al., 2020).
  • Another study highlighted the synthesis of novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial properties (Hafez et al., 2016).

Anti-inflammatory and Analgesic Activities

  • Research on substituted pyrazole derivatives derived from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides showed good anti-inflammatory activities. This study underscores the potential of pyrazole and pyrimidine derivatives in developing anti-inflammatory and analgesic agents, with several compounds exhibiting less toxicity and promising pharmacological profiles (Abdulla et al., 2014).

Antimicrobial Activity

  • A study on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide revealed that some of the newly synthesized compounds exhibited promising antibacterial activities, indicating the potential for antimicrobial drug development (Patel & Dhameliya, 2010).

Mechanism of Action

The compound is part of a set of molecules that were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Properties

IUPAC Name

5-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c1-29-16-6-5-12(21)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-4-2-3-11(20)7-13/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLDRWBHCACPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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